2-(Difluoromethyl)pyridine-4-acetic acid
Description
2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 2-position and an acetic acid moiety at the 4-position of the pyridine ring. The difluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine substitution is a well-established strategy in medicinal chemistry to optimize bioavailability and target binding, as fluorine’s high electronegativity and small atomic radius influence both physicochemical properties (e.g., logP, pKa) and molecular conformation . The acetic acid group contributes to solubility and hydrogen-bonding interactions, making this compound a versatile scaffold for drug discovery, particularly in kinase inhibitors or enzyme modulators .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
InChI Key |
XCASJHOWZZDZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and developing bioactive molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Difluoromethyl vs.
- Chloro vs. Fluorine : Chlorine in ’s compound is less electronegative than fluorine, leading to weaker inductive effects and lower metabolic stability .
- Acetic Acid vs. Benzoic Acid : The shorter chain of acetic acid enhances solubility compared to benzoic acid, which may reduce passive diffusion but improve target engagement in polar environments .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (logP) : The difluoromethyl group in the target compound balances moderate lipophilicity, whereas trifluoromethyl analogs () likely exhibit higher logP values, favoring CNS penetration but risking toxicity .
- Solubility : Acetic acid derivatives generally exhibit better aqueous solubility than benzoic acid or sulfur-containing analogs () due to stronger hydrogen-bonding capacity .
- Metabolic Stability : Fluorine substituents resist oxidative metabolism, extending half-life compared to chlorine or methyl groups () .
Research Findings and Therapeutic Potential
- Conformational Effects : The difluoromethyl group may enforce specific molecular conformations via stereoelectronic effects, improving target binding .
- Comparative Efficacy : While direct bioactivity data for the target compound is absent in the evidence, analogs like those in and demonstrate that fluorination enhances potency against kinetoplastid parasites and kinases, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
